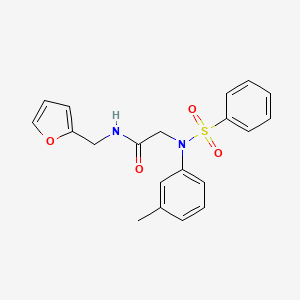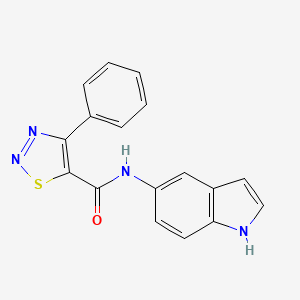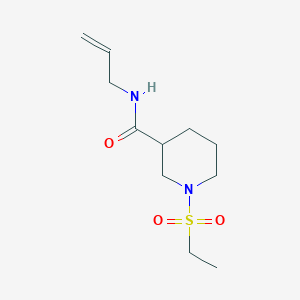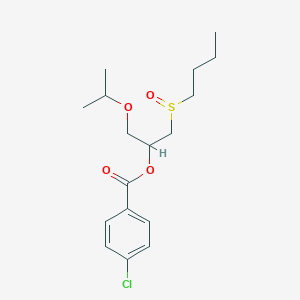
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FG-4592, is a hypoxia-inducible factor prolyl hydroxylase inhibitor. It has been widely studied for its potential therapeutic applications in treating anemia, chronic kidney disease, and other hypoxia-related disorders. In
作用机制
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting hypoxia-inducible factor prolyl hydroxylase, which is an enzyme that regulates the stability of hypoxia-inducible factor (HIF). HIF is a transcription factor that plays a key role in the cellular response to hypoxia. By inhibiting HIF prolyl hydroxylase, N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide stabilizes HIF and increases the expression of erythropoietin, which leads to an increase in red blood cell count and hemoglobin levels.
Biochemical and Physiological Effects:
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase erythropoietin production, which leads to an increase in red blood cell count and hemoglobin levels. This can improve oxygen delivery to tissues and organs, which can be beneficial in treating anemia, chronic kidney disease, and other hypoxia-related disorders.
实验室实验的优点和局限性
One advantage of using N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is that it can be used to study the role of HIF in various cellular processes. However, one limitation is that N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be expensive and may not be readily available in all labs.
未来方向
There are several future directions for research on N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is exploring its potential therapeutic applications in other hypoxia-related disorders, such as ischemic heart disease and stroke. Another area of interest is investigating the potential side effects of long-term use of N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, as well as developing new and more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanisms of action of N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide and how it interacts with other cellular pathways.
合成方法
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process. The first step involves the reaction of 2-furancarboxaldehyde with 3-methylbenzylamine to produce N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)glycinamide. This intermediate is then reacted with phenylsulfonyl chloride to yield N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, which is the final product.
科学研究应用
N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in treating anemia, chronic kidney disease, and other hypoxia-related disorders. In preclinical studies, N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to increase erythropoietin production, which can lead to an increase in red blood cell count and hemoglobin levels. In clinical trials, N~1~-(2-furylmethyl)-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to be effective in treating anemia in patients with chronic kidney disease.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methylanilino]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-16-7-5-8-17(13-16)22(27(24,25)19-10-3-2-4-11-19)15-20(23)21-14-18-9-6-12-26-18/h2-13H,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLQXYXPCZRMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B6038611.png)

![2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide](/img/structure/B6038628.png)
![1-[3-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6038636.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6038646.png)
![3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6038647.png)
![3-(4-fluorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6038648.png)

![1-(4-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B6038685.png)
![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6038689.png)

![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)pentylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6038702.png)